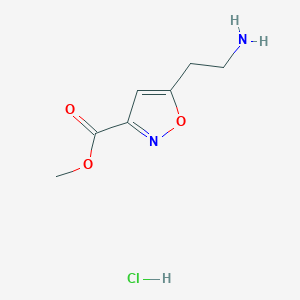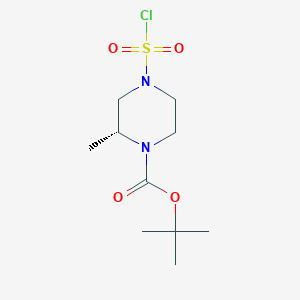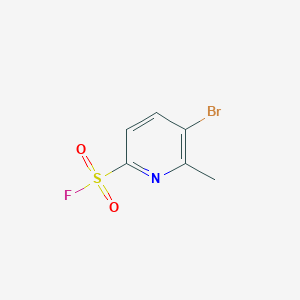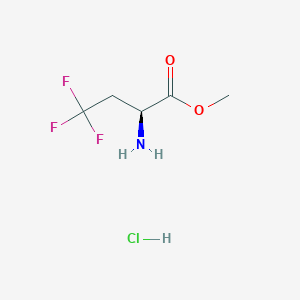
sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate (SES) is an organic compound with a variety of applications in the fields of chemistry and biochemistry. It is a highly reactive compound that has been used as a reagent in organic synthesis, as well as a catalyst in various biochemical processes. SES can be used to catalyze the formation of disulfide bonds in proteins and peptides, and has been used in the synthesis of peptides and peptide analogs. SES is also used in the synthesis of polymers, polysaccharides, and other polymeric materials.
科学的研究の応用
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate has been used in a variety of scientific research applications. It has been used as a reagent in peptide synthesis, as a catalyst in the formation of disulfide bonds in proteins and peptides, and as a catalyst in the synthesis of polymers and polysaccharides. It has also been used as a catalyst in the synthesis of peptide analogs, and in the synthesis of peptide-drug conjugates.
作用機序
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate acts as a catalyst in the formation of disulfide bonds in proteins and peptides. The reaction involves the oxidation of the sulfinate group of the this compound molecule, resulting in the formation of a sulfoxide group. This sulfoxide group then reacts with the peptide or protein to form a disulfide bond.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of proteins and peptides, and to increase the stability of proteins and peptides. It has also been shown to increase the activity of enzymes, and to increase the rate of protein synthesis. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
The use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in laboratory experiments has several advantages. It is a highly reactive compound, and can be used in a variety of different reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and can react with other compounds in the reaction, potentially leading to unwanted side reactions. Additionally, it is not always possible to predict the exact outcome of a reaction, as the reaction may proceed differently depending on the conditions and other factors.
将来の方向性
The use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in laboratory experiments is still in its early stages, and there are many potential future directions for its use. One potential future direction is the use of this compound in the synthesis of peptide-drug conjugates, which could be used to target specific proteins or peptides in the body. Additionally, this compound could be used to synthesize polymers and polysaccharides with specific properties, such as increased solubility, stability, or activity. Finally, this compound could be used to synthesize peptide analogs, which could be used to study the structure and function of proteins and peptides.
合成法
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate can be synthesized by the reaction of sodium sulfinate with ethyl-2H-1,2,3-triazole. The reaction is carried out in aqueous solution at a temperature of 80°C. The reaction proceeds in two steps, with the first step involving the formation of a sodium ethyl-2H-1,2,3-triazole-4-sulfinate intermediate. The second step involves the oxidation of the intermediate to form the desired this compound product.
特性
IUPAC Name |
sodium;2-ethyltriazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S.Na/c1-2-7-5-3-4(6-7)10(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTJAIDNZOKDGQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)